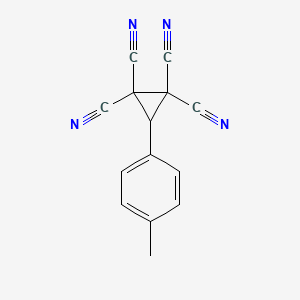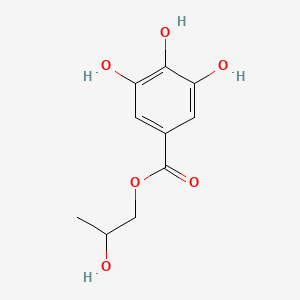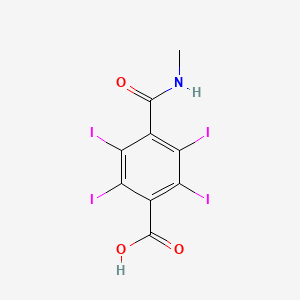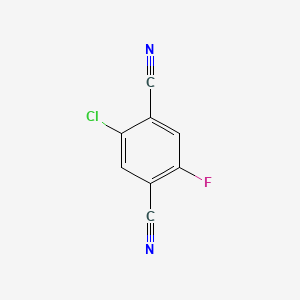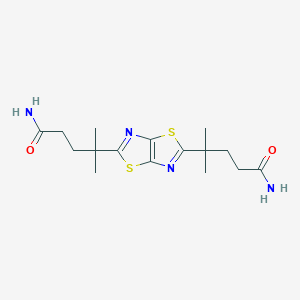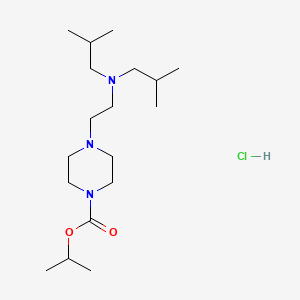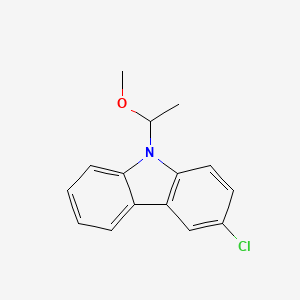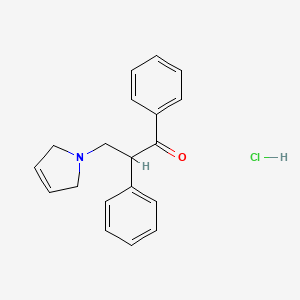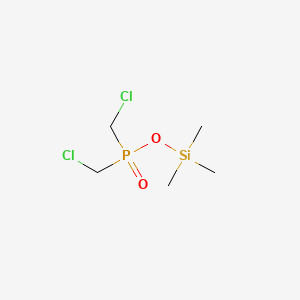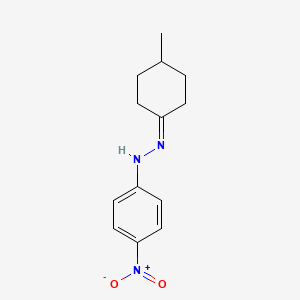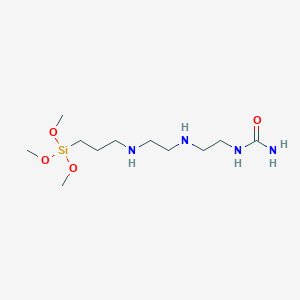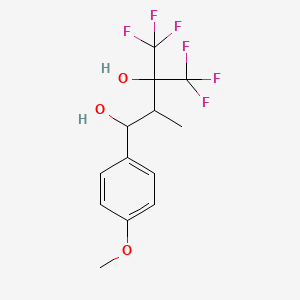
1,3-BUTANEDIOL, 1-(p-ANISYL)-2-METHYL-4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Butanediol, 1-(p-anisyl)-2-methyl-4,4,4-trifluoro-3-(trifluoromethyl)- is a complex organic compound characterized by the presence of multiple functional groups, including hydroxyl, anisyl, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-butanediol, 1-(p-anisyl)-2-methyl-4,4,4-trifluoro-3-(trifluoromethyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Anisyl Intermediate: The synthesis begins with the preparation of the anisyl intermediate through the reaction of anisole with a suitable electrophile under controlled conditions.
Introduction of the Trifluoromethyl Groups: The trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a catalyst.
Formation of the Butanediol Backbone: The butanediol backbone is constructed through a series of reactions, including aldol condensation and reduction steps, to introduce the hydroxyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Butanediol, 1-(p-anisyl)-2-methyl-4,4,4-trifluoro-3-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Regeneration of hydroxyl groups.
Substitution: Introduction of various substituents onto the aromatic ring, leading to derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,3-Butanediol, 1-(p-anisyl)-2-methyl-4,4,4-trifluoro-3-(trifluoromethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with enhanced efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3-butanediol, 1-(p-anisyl)-2-methyl-4,4,4-trifluoro-3-(trifluoromethyl)- involves interactions with specific molecular targets and pathways. The compound’s
Propiedades
Número CAS |
34848-35-6 |
|---|---|
Fórmula molecular |
C13H14F6O3 |
Peso molecular |
332.24 g/mol |
Nombre IUPAC |
4,4,4-trifluoro-1-(4-methoxyphenyl)-2-methyl-3-(trifluoromethyl)butane-1,3-diol |
InChI |
InChI=1S/C13H14F6O3/c1-7(11(21,12(14,15)16)13(17,18)19)10(20)8-3-5-9(22-2)6-4-8/h3-7,10,20-21H,1-2H3 |
Clave InChI |
CPGVZBGRVUGICW-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC=C(C=C1)OC)O)C(C(F)(F)F)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



